1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one
Overview
Description
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one, also known as ADP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, this compound has been studied for its potential use as a starting material for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and cause cell cycle arrest. This compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can reduce the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound also has some limitations, including its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the study of 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one. One possible direction is the synthesis of novel derivatives of this compound with improved anticancer activity. Another possible direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound could be studied for its potential use in the synthesis of novel materials with unique properties. Finally, the development of more efficient and cost-effective methods for the synthesis of this compound could also be an area for future research.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
properties
IUPAC Name |
(E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-3-24(4-2)21-8-5-17(6-9-21)7-10-22(25)23-14-18-11-19(15-23)13-20(12-18)16-23/h5-10,18-20H,3-4,11-16H2,1-2H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWGNNUIXQONF-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.